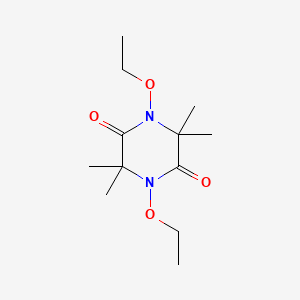
1,4-diethoxy-3,3,6,6-tetramethyl-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-diethoxy-3,3,6,6-tetramethyl-2,5-piperazinedione, commonly known as DTMP, is a chemical compound that belongs to the class of piperazine derivatives. It is a yellow crystalline solid that is soluble in organic solvents like chloroform and methanol. DTMP has been of significant interest to researchers due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of DTMP is not well understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It may also inhibit the activity of enzymes like cyclooxygenase-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DTMP has been shown to have various biochemical and physiological effects, including antitumor, anti-inflammatory, and central nervous system effects. It has also been shown to have antioxidant properties and to inhibit the activity of enzymes like acetylcholinesterase, which are involved in the degradation of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DTMP in lab experiments is its high purity and stability. It is also readily available from commercial sources. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research involving DTMP. One direction is the development of more efficient and scalable synthesis methods for DTMP and its derivatives. Another direction is the investigation of its potential as an antitumor agent, particularly in combination with other drugs. Additionally, research could be conducted to explore its potential as an anti-inflammatory agent and its effects on the central nervous system. Finally, DTMP could be further explored for its potential applications in material science, particularly in the synthesis of new materials with unique properties.
Méthodes De Synthèse
DTMP can be synthesized through a multistep process involving the reaction of 2,5-dimethylpiperazine with ethyl oxalate, followed by hydrolysis and decarboxylation. The final product is obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DTMP has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DTMP has been investigated for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the central nervous system.
In organic synthesis, DTMP has been used as a reagent for the synthesis of various compounds, including pyrrolidines, piperidines, and indolizidines. It has also been used as a building block for the synthesis of complex molecules like natural products.
In material science, DTMP has been used as a precursor for the synthesis of various materials like metal-organic frameworks and porous coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
Propriétés
IUPAC Name |
1,4-diethoxy-3,3,6,6-tetramethylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-7-17-13-9(15)12(5,6)14(18-8-2)10(16)11(13,3)4/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJUAEOZWYIZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C(=O)C(N(C(=O)C1(C)C)OCC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)quinazoline](/img/structure/B5815507.png)
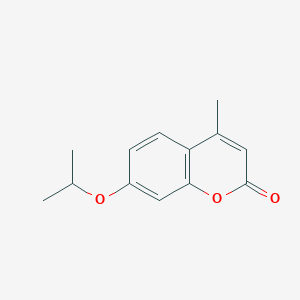

![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)
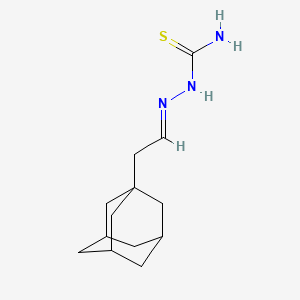
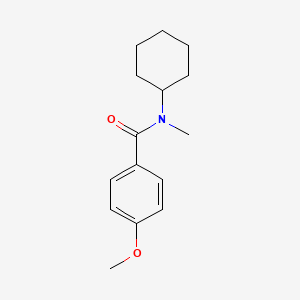
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)
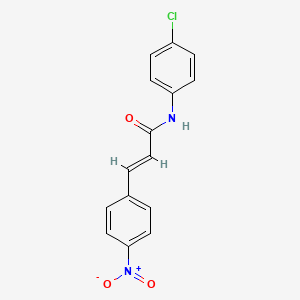
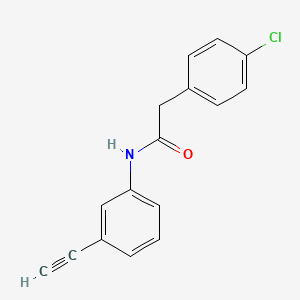
![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)